5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Beschreibung
Eigenschaften
Molekularformel |
C10H22O4 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
OJOJVDVGKCYVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCCOCCOC)O |
Herkunft des Produkts |
United States |
Toxicity profile and MSDS for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Comprehensive Toxicity Profile and Material Safety Data Synthesis for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Executive Summary
In modern drug development, the structural optimization of bioconjugates, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) relies heavily on specialized linker technologies. 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol (CAS: 1565995-41-6) is a highly specialized bifunctional linker. It combines a short polyethylene glycol (PEG2) methyl ether tail with a pentan-2-ol moiety. This architectural design provides an optimal balance of aqueous solubility, reduced non-specific protein binding, and a reactive secondary alcohol for downstream esterification or etherification.
Because this is a specialized intermediate, direct in vivo toxicological literature is sparse. As a Senior Application Scientist, I have structured this technical guide using a scientifically rigorous "read-across" methodology—extrapolating data from its primary structural alerts and analogous compounds to construct a highly reliable Material Safety Data Sheet (MSDS) and toxicity profile.
Structural Deconstruction and Physicochemical Properties
The physicochemical behavior of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol is dictated by its amphiphilic nature. The oxygen-rich PEG chain acts as a hydrogen bond acceptor, driving hydration and solubility, while the pentyl backbone provides necessary lipophilicity for membrane permeability.
Table 1: Physicochemical Identity & Properties
| Parameter | Value / Description |
| Chemical Name | 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol |
| CAS Number | 1565995-41-6 |
| Molecular Formula | C₁₀H₂₂O₄ |
| Molecular Weight | 206.28 g/mol |
| Physical State | Viscous liquid (extrapolated from PEG derivatives) |
| Solubility | Highly soluble in water, DMSO, and methanol |
Extrapolated Toxicological Profile & Metabolic Fate
To establish a trustworthy safety profile, we must evaluate the metabolic liabilities of the compound's two primary domains: the pentanol backbone and the diethylene glycol monomethyl ether (DEGME) moiety.
A. Acute Toxicity and Irritation
Based on structural analogs like Triethylene Glycol Monomethyl Ether (TGME) [1], the acute systemic toxicity of this linker is exceptionally low. Short-chain PEG ethers typically exhibit oral LD50 values exceeding 7,000 mg/kg in murine models. However, the amphiphilic nature of the molecule can disrupt lipid bilayers, leading to mild epidermal and ocular irritation upon direct contact.
B. Reproductive and Developmental Toxicity
The most critical structural alert in this molecule is the terminal methoxyethoxy group. High-dose exposure to DEGME and related short-chain glycol ethers has been linked to testicular toxicity and developmental variations. According to OECD SIDS assessments for analogous compounds, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity typically falls between 400 and 1,200 mg/kg/day [1].
C. Metabolic Pathway Causality
When introduced into a biological system, the molecule is subject to two primary enzymatic pathways:
-
Alcohol Dehydrogenase (ADH): The secondary alcohol on the pentyl chain is rapidly oxidized to a ketone, facilitating renal clearance.
-
Cytochrome P450 (CYP450): The methoxy ether tail is susceptible to CYP-mediated O-dealkylation. This process can yield methoxyethoxyacetic acid (MEAA), a downstream metabolite known to drive the developmental toxicity associated with glycol ethers [2].
Figure 1: Predicted dual metabolic pathways of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol.
Table 2: Extrapolated Toxicological Endpoints
| Endpoint | Extrapolated Value / Hazard Level | Primary Source Analogy |
| Oral LD50 (Rat) | > 7,000 mg/kg | TGME (CAS 112-35-6) |
| Dermal LD50 (Rabbit) | > 5,000 mg/kg | TGME (CAS 112-35-6) |
| Reproductive NOAEL | ~400 mg/kg/day | DEGME / TGME |
| Skin/Eye Irritation | Mild to Moderate (Category 2) | General PEG Linkers |
Core Material Safety Data Sheet (MSDS) Directives
For laboratory personnel handling CAS 1565995-41-6, the following safety directives must be strictly adhered to [3]:
-
GHS Classification:
-
Skin Irritation (Category 2) - H315
-
Eye Irritation (Category 2A) - H319
-
Reproductive Toxicity (Category 2) - H361 (Suspected)
-
-
Handling & Storage Causality: PEG chains are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen, forming reactive hydroperoxides that can ruin downstream bioconjugation yields. Mandatory: Store at -20°C under an inert atmosphere (Argon or Nitrogen) in amber vials.
-
Personal Protective Equipment (PPE): Nitrile gloves (breakthrough time > 480 minutes), chemical safety goggles, and a standard laboratory coat.
Self-Validating Experimental Protocols
Protocol A: In Vitro Microsomal Stability & Metabolite Identification
This protocol isolates the CYP450-mediated O-dealkylation pathway to quantify the formation of the toxic MEAA metabolite.
-
Preparation: Prepare a 1 µM working stock of the linker in 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Introduce Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Self-Validating Controls (Critical Step):
-
Positive Control: Run parallel wells with 1 µM Verapamil (a known fast metabolizer) to validate HLM activity.
-
Negative Control: Run parallel wells of the linker without NADPH. Causality: By withholding the NADPH cofactor, we isolate true enzymatic CYP450 metabolism from background chemical degradation, ensuring the system is self-validating.
-
-
Initiation: Add 1 mM NADPH to the test and positive control wells to initiate the reaction. Incubate at 37°C.
-
Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Protocol B: High-Throughput Cytotoxicity Screening
To ensure the linker does not induce off-target cell death, we utilize a luminescence-based viability assay.
-
Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 384-well opaque white plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing: Treat cells with a 10-point dose-response curve of the linker (ranging from 0.1 µM to 100 µM).
-
Self-Validating Controls:
-
Negative Control: 0.1% DMSO vehicle. Establishes the 100% viability baseline.
-
Positive Control: 10 µM Doxorubicin. Confirms assay sensitivity to cytotoxic agents.
-
-
Detection Causality: After 72 hours of exposure, add CellTiter-Glo® reagent. Causality: We specifically choose an ATP-dependent luminescence readout over colorimetric assays (like MTT or MTS). PEG hydroperoxides can inadvertently reduce tetrazolium salts, causing false-positive viability signals. ATP quantification directly correlates to metabolically active cells, bypassing this artifact.
-
Analysis: Measure luminescence and calculate the IC₅₀ utilizing non-linear regression modeling.
Figure 2: Self-validating high-throughput cytotoxicity screening workflow for linker candidates.
References
-
OECD SIDS Initial Assessment Profile: 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol (CAS No. 112-35-6) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]
-
Human Health Tier II Assessment for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- Source: Industrial Chemicals Environmental Management Standard (Australia) URL:[Link]
Thermodynamic Solvation and Solubility Profiling of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol in DMSO and Organic Solvents
Executive Summary
In modern drug discovery and formulation, the solubility of linker molecules and amphiphilic building blocks dictates the success of downstream bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This whitepaper provides an in-depth technical analysis of the solubility profile of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol . By dissecting its structural thermodynamics, this guide establishes a predictive framework for its behavior in dimethyl sulfoxide (DMSO) and various organic solvents. Furthermore, we outline a self-validating experimental protocol for thermodynamic solubility determination, ensuring rigorous data integrity for pharmaceutical applications.
Structural Thermodynamics & Solvation Mechanisms
To understand the solubility behavior of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, we must first analyze the causality behind its solvent interactions. The molecule is fundamentally amphiphilic, characterized by two distinct domains:
-
The mPEG2 Moiety ([2-(2-Methoxyethoxy)ethoxy]): A hydrophilic, flexible chain rich in ether oxygens that act as potent hydrogen-bond acceptors.
-
The Pentan-2-ol Chain: A lipophilic aliphatic tail terminating in a secondary hydroxyl (-OH) group, providing both hydrophobic bulk and a localized hydrogen-bond donor/acceptor site.
The Causality of DMSO Solvation
The exceptional solubility of this compound in DMSO is not merely empirical; it is governed by synergistic thermodynamic interactions. DMSO is a highly polar aprotic solvent with a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment. The sulfoxide oxygen in DMSO acts as a powerful hydrogen-bond acceptor for the secondary hydroxyl group on the pentan-2-ol chain. Simultaneously, the strong dipole of DMSO interacts favorably with the ether oxygens of the mPEG2 tail. Because DMSO lacks hydrogen-bond donors, it does not self-associate as strongly as water, allowing it to easily solvate the bulky aliphatic chain without a massive entropic penalty.
Thermodynamic solvation pathways of the amphiphilic molecule in distinct solvent environments.
Solubility Profile in Key Solvents
Based on its amphiphilic architecture, the compound exhibits a broad solubility spectrum. The following table summarizes the quantitative solubility estimates and the primary solvation mechanisms across various solvent classes.
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Primary Solvation Mechanism |
| DMSO | 46.7 | > 100 mg/mL (Miscible) | Strong dipole-dipole & H-bond acceptance |
| Methanol | 32.7 | > 100 mg/mL (Miscible) | Hydrogen bonding (donor/acceptor) |
| Water | 80.1 | > 50 mg/mL | Extensive H-bonding with mPEG2 & -OH |
| Dichloromethane (DCM) | 9.1 | > 50 mg/mL | Dipole-induced dipole interactions |
| Hexane | 1.9 | < 10 mg/mL | Van der Waals dispersion forces |
Note: The presence of the pentyl chain slightly reduces aqueous solubility compared to pure PEG chains, while dramatically enhancing solubility in moderately polar organics like DCM.
Self-Validating Experimental Protocol: Equilibrium Shake-Flask Method
To rigorously quantify the thermodynamic solubility of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, the Equilibrium Shake-Flask Method is the gold standard [1].
As a Senior Application Scientist, I mandate the use of self-validating systems. This protocol is designed to internally verify that true thermodynamic equilibrium has been reached, eliminating false positives caused by supersaturation or kinetic dissolution delays [2].
Step-by-Step Methodology
-
Sample Preparation (Saturation):
-
Add an excess amount of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol (e.g., 200 mg) to 1.0 mL of the target solvent (e.g., DMSO or Hexane) in a tightly sealed amber glass vial.
-
Causality: An excess of solute ensures that the chemical potential of the solid phase equals the chemical potential of the solute in solution, a strict requirement for thermodynamic equilibrium [3].
-
-
Thermal Equilibration:
-
Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.
-
Agitate at 300 RPM.
-
-
Self-Validating Time-Course Sampling:
-
Withdraw 50 µL aliquots of the suspension at three distinct timepoints: 24 hours, 48 hours, and 72 hours .
-
Trustworthiness Check: This triplicate time-course is the self-validating mechanism. If the concentration variance between the 48-hour and 72-hour timepoints exceeds 5%, the system flags incomplete equilibration, mandating continued agitation.
-
-
Phase Separation:
-
Centrifuge the withdrawn aliquots at 15,000 × g for 15 minutes at 25 °C to pellet undissolved solute. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).
-
-
Quantification:
-
Dilute the supernatant with a compatible mobile phase and analyze via HPLC coupled with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.
-
Workflow of the Equilibrium Shake-Flask Method for thermodynamic solubility determination.
Impact on Drug Development & PROTAC Linker Design
The solubility profile of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol makes it a highly valuable structural motif in medicinal chemistry. In the design of PROTACs, linkers must balance aqueous solubility (for bioavailability) with lipophilicity (for cell membrane permeability).
By incorporating a short mPEG2 chain coupled with an aliphatic spacer, chemists can fine-tune the topological polar surface area (TPSA). Because it is completely miscible in DMSO, it allows for high-concentration stock solutions, which is critical for high-throughput screening (HTS) assays where DMSO tolerance in aqueous buffers is typically capped at 1% v/v. Understanding its precise solvation thermodynamics ensures that precipitation does not occur upon dilution into physiological assay buffers, preserving the integrity of in vitro efficacy data.
References
Application Notes and Protocols for the Utilization of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol as a Novel PEG Linker in Antibody-Drug Conjugates
Introduction: The Critical Role of Linker Design in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a seemingly simple bridge between these two components, is a critical determinant of an ADC's success, profoundly influencing its therapeutic index, stability, pharmacokinetics (PK), and biodistribution.[1][2] Polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design, prized for their ability to enhance aqueous solubility, reduce aggregation, and prolong circulation half-life by creating a hydrophilic shield around the often-hydrophobic payload.[3][4][5]
This technical guide introduces 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, a novel, discrete PEG (dPEG®) linker, and provides a comprehensive framework for its application in ADC development. Its defined structure, featuring a short PEG chain and a secondary alcohol, offers a unique scaffold for creating homogenous and effective ADCs. We will explore the rationale behind its use, provide detailed protocols for its activation and conjugation to antibodies, and discuss the necessary characterization techniques for the resulting ADC.
Scientific Rationale: Leveraging the Attributes of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
The structure of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol offers several advantages for ADC design:
-
Enhanced Hydrophilicity: The two ethoxy units and the terminal methoxy group impart significant hydrophilicity, which can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the ADC.[4][]
-
Improved Pharmacokinetics: The PEG moiety is known to increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life, leading to greater tumor accumulation.[5][7]
-
Reduced Immunogenicity: The flexible and hydrophilic nature of PEG can shield the linker-payload from the immune system, potentially reducing the immunogenicity of the ADC.[3]
-
Defined Length: As a discrete PEG linker, it ensures the production of a homogenous ADC product with a consistent drug-to-antibody ratio (DAR), simplifying characterization and improving batch-to-batch reproducibility.[3]
-
Tunable Reactivity: The secondary alcohol at the 2-position provides a handle for chemical modification, allowing for the introduction of various reactive groups for conjugation to the antibody.
Experimental Workflow: From Linker Activation to ADC Characterization
The successful implementation of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol as an ADC linker involves a multi-step process, beginning with the activation of the linker, followed by conjugation to the antibody, and culminating in the purification and characterization of the final ADC.
Diagram 1: Overall Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of an ADC using an activated PEG linker.
Part 1: Activation of the Linker
To be used in ADC construction, the secondary alcohol of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol must first be converted into a reactive functional group that can covalently attach to the antibody. A common strategy is to introduce a maleimide group for thiol-reactive conjugation or an active ester for amine-reactive conjugation. Here, we detail a protocol for creating a maleimide-functionalized linker.
Protocol 1: Synthesis of a Maleimide-Activated Linker
This protocol describes a two-step process to first introduce a protected maleimide group and then deprotect it to yield the final reactive linker.
Step 1: Introduction of a Protected Maleimide
-
Materials: 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, N-(tert-Butoxycarbonyl)maleimide, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure: a. Dissolve 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol (1 equivalent) and N-(tert-Butoxycarbonyl)maleimide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon). b. Cool the solution to 0°C in an ice bath. c. Slowly add a solution of PPh3 (1.5 equivalents) in anhydrous THF. d. Add DIAD (1.5 equivalents) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). g. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected maleimide linker.
Step 2: Deprotection to Yield the Reactive Maleimide Linker
-
Materials: Boc-protected maleimide linker from Step 1, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: a. Dissolve the Boc-protected linker in DCM. b. Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.[8] c. Stir the reaction mixture for 1-2 hours. d. Monitor the deprotection by TLC or LC-MS. e. Upon completion, remove the solvent and excess TFA under reduced pressure. f. The resulting maleimide-activated linker can be used directly or further purified if necessary.
Part 2: Antibody-Drug Conjugate Synthesis
The choice of conjugation strategy depends on the desired properties of the ADC and the specific antibody. Cysteine conjugation, which targets the thiol groups of reduced interchain disulfides, typically results in a more homogenous ADC with a defined DAR. Lysine conjugation, targeting the amine groups of surface-exposed lysine residues, is also a widely used method.[9]
Protocol 2: Cysteine-Based Conjugation
This protocol is designed for antibodies with accessible cysteine residues, either engineered or from reduced native disulfides.
Step 1: Antibody Reduction
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), tris(2-carboxyethyl)phosphine (TCEP).
-
Procedure: a. Prepare the antibody solution at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for PBS.[8] b. Add a 10-20 fold molar excess of TCEP to the antibody solution.[10] c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column or dialysis against PBS with 1 mM EDTA.
Step 2: Conjugation Reaction
-
Materials: Reduced mAb, maleimide-activated linker-payload, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Prepare a 10 mM stock solution of the maleimide-activated linker-payload in DMSO. b. Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. d. Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
Diagram 2: Cysteine Conjugation Workflow
Caption: Schematic of the cysteine-based conjugation process.
Part 3: Purification and Characterization of the ADC
After conjugation, it is crucial to purify the ADC to remove unreacted linker-payload and other small molecules, and then to thoroughly characterize the final product.
Protocol 3: ADC Purification
-
Method: Size-exclusion chromatography (SEC) is the most common method for purifying ADCs.
-
Procedure: a. Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4). b. Load the quenched reaction mixture onto the column. c. Elute the ADC with the storage buffer. The ADC will elute in the void volume, while smaller molecules will be retained. d. Collect the fractions containing the purified ADC.
Protocol 4: ADC Characterization
A comprehensive characterization of the ADC is essential to ensure its quality and consistency.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | To determine the average number of drug-linker molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Concentration | UV-Vis Spectroscopy (at 280 nm) | To determine the protein concentration of the final ADC solution.[8] |
| Integrity | SDS-PAGE (reducing and non-reducing) | To confirm the covalent attachment of the linker-payload and the integrity of the antibody subunits. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT or XTT) | To evaluate the potency of the ADC on target cancer cell lines.[5] |
Discussion and Conclusion
The strategic incorporation of PEG linkers is a powerful approach to enhancing the therapeutic properties of ADCs.[11][12] The novel linker, 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, presents a promising scaffold for the development of next-generation ADCs with improved solubility, stability, and pharmacokinetic profiles. The protocols outlined in this application note provide a robust starting point for researchers to explore the potential of this linker in their ADC programs. It is important to note that the reaction conditions, particularly the molar ratios of reactants and incubation times, may require optimization for different antibodies and payloads to achieve the desired DAR and minimize aggregation. Thorough characterization of the final ADC product is paramount to ensure its quality, efficacy, and safety.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antibody- Drug Conjugate (ADC) Development: Attaching an Alkyne-PEG Linker to an Antibody.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- MilliporeSigma. (n.d.). Understanding the Effect of Discreet PEG Linkers on ADC Structure and Binding.
- Royal Society of Chemistry. (2021, December 22). The Use of Uniform PEG Compounds in the Design of ADCs.
- Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- BenchChem. (n.d.). An In-depth Technical Guide to Branched PEG Linkers for Antibody-Drug Conjugates.
- Gao, Y., et al. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- Gao, Y., et al. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- BenchChem. (n.d.). Efficacy of ADCs synthesized with Bis-PEG8-acid linkers.
- ADC Review, Journal of Antibody-drug Conjugates. (2019, March 22). What are PEG Linkers?.
- Pan, L., et al. (2016).
- BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- BroadPharm. (2022, January 18). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker.
- Liu, Y., et al. (2025, September 22). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Nagai, Y., et al. (2025, November 4). Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Annals of Oncology, 36(supplement_5), S643.
- BroadPharm. (n.d.). Protocols.
- ADC Review. (n.d.). PEG Linkers.
- PubChem. (n.d.). 5-[2-(2-Hydroxyethoxy)ethoxy]pentan-2-one.
- BLDpharm. (n.d.). 1249730-38-8|5-(2-Methoxyethoxy)pentan-2-ol.
- Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540.
- MedchemExpress.com. (n.d.). Drug-Linker Conjugates for ADC.
- BroadPharm. (n.d.). Dual Payload Linkers.
- Watanabe Chemical. (n.d.). ADC LINKER.
- NextSDS. (n.d.). 5-Methoxy-2-methyl-2-pentanol — Chemical Substance Information.
- FUJIFILM Wako Chemicals. (n.d.). Antibody-drug Conjugate/ADC Related Catalog.
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. adcreview.com [adcreview.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. books.rsc.org [books.rsc.org]
- 12. jitc.bmj.com [jitc.bmj.com]
Application Note & Protocols: Conjugation Strategies for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1][2] A PROTAC's efficacy is critically dependent on the linker connecting the target protein ligand to the E3 ligase ligand, which influences solubility, cell permeability, and the stability of the crucial ternary complex.[3][4] This document provides a comprehensive guide to the conjugation of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, a versatile polyethylene glycol (PEG)-based building block, for its incorporation into PROTAC linkers. We detail strategic chemical modifications of its secondary hydroxyl group and provide robust, step-by-step protocols for modular PROTAC assembly, analytical characterization, and biological validation.
The Strategic Importance of Linker Design in PROTACs
PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[5] The linker is not merely a spacer but a key determinant of the PROTAC's overall performance.[6] PEG-based linkers, such as those derived from 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, are frequently employed to enhance aqueous solubility and provide conformational flexibility, which can be essential for achieving an optimal orientation in the POI-PROTAC-E3 ligase ternary complex.[7][8]
The core challenge in utilizing 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol lies in its secondary hydroxyl group, which is not sufficiently reactive for direct conjugation to common functionalities on protein ligands.[9] Therefore, a critical first step is the chemical activation or conversion of this hydroxyl group into a more reactive handle suitable for robust and efficient coupling reactions. This guide focuses on two primary strategies: conversion to an azide for "click chemistry" and activation via tosylation for nucleophilic substitution.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that involves the functionalization of the linker, followed by sequential conjugation to the two binding ligands (the POI "warhead" and the E3 ligase "anchor").
Caption: General workflow for modular PROTAC synthesis.
Protocols: Linker Functionalization and PROTAC Assembly
The following protocols provide step-by-step methodologies for key chemical transformations.
Protocol 1: Conversion of Alcohol to Azide via Mitsunobu Reaction
This protocol converts the secondary alcohol into an azide with inversion of stereochemistry. The resulting azide is a versatile chemical handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[10][11][12]
Materials:
-
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃
-
Brine, Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc), Hexanes
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.
-
Add DIAD (1.5 eq) dropwise to the stirred solution at 0 °C. Caution: The reaction can be exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the azide-functionalized linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol conjugates the azide-functionalized linker from Protocol 1 to a ligand (POI warhead or E3 anchor) containing a terminal alkyne.[4]
Materials:
-
Azide-functionalized linker (from Protocol 1)
-
Alkyne-functionalized ligand (e.g., alkyne-modified JQ1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (H₂O)
-
Dimethyl sulfoxide (DMSO) if needed for solubility
Procedure:
-
Dissolve the azide-functionalized linker (1.0 eq) and the alkyne-functionalized ligand (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the mixture with water and extract with EtOAc or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting triazole-linked intermediate by silica gel chromatography or reverse-phase HPLC.
Protocol 3: Final-Step Amide Coupling
This is a standard protocol to complete the PROTAC synthesis by forming an amide bond between the free carboxylic acid of one ligand-linker intermediate and the free amine of the second ligand.[3][13]
Materials:
-
Ligand-linker intermediate with a terminal carboxylic acid (1.0 eq)
-
Ligand with a free amine (e.g., pomalidomide-amine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing intermediate and the amine-containing ligand in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by LC-MS.[13]
-
Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).
Characterization and Biological Validation
Rigorous characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.
PROTAC Mechanism of Action
The synthesized PROTAC acts as a molecular bridge, inducing the formation of a ternary complex that ultimately leads to the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.[14]
Protocol 4: Analytical Characterization and Purification
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to monitor reaction conversions and confirm the molecular weight of intermediates and the final product.[15]
-
HPLC Purification: Purify the final PROTAC using reverse-phase High-Performance Liquid Chromatography (HPLC) to ensure a purity of >95% for cellular assays.[3]
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of the final compound.[16]
Protocol 5: Validation of Protein Degradation by Western Blot
Western blotting is the standard method for quantifying POI levels in cells following PROTAC treatment.[17][18] This allows for the determination of key efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[18]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[19][20]
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer containing protease/phosphatase inhibitors to each well.[21] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for a loading control protein. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the data to determine DC₅₀ and Dₘₐₓ values.
Summary of Methodologies and Expected Outcomes
The successful synthesis and validation of a PROTAC requires a combination of precise chemical synthesis and rigorous biological assessment.
| Protocol | Method | Purpose | Key Reagents | Typical Yield/Outcome |
| 1 | Mitsunobu Reaction | Functionalize linker precursor | PPh₃, DIAD, DPPA | 60-80% yield of azide linker |
| 2 | CuAAC Click Chemistry | Conjugate linker to first ligand | CuSO₄, Sodium Ascorbate | 70-95% yield of triazole product |
| 3 | Amide Coupling | Complete PROTAC synthesis | HATU, DIPEA | 50-85% yield of final PROTAC |
| 4 | HPLC / LC-MS | Purify and characterize | Acetonitrile, Water, Formic Acid | >95% purity, Confirmed mass |
| 5 | Western Blot | Validate biological activity | Specific antibodies, ECL | Dose-dependent protein degradation |
Table 1: Summary of Key Synthetic and Analytical Protocols.
| Parameter | Description | Example Value | Significance |
| DC₅₀ | Half-maximal degradation concentration | 15 nM | Measures the potency of the PROTAC. A lower value indicates higher potency. |
| Dₘₐₓ | Maximum percentage of degradation | >95% | Measures the efficacy of the PROTAC. A higher value indicates more complete degradation. |
| Hook Effect | Decreased degradation at high concentrations | Observed >1000 nM | A characteristic of PROTACs due to the disruption of binary complex formation. |
Table 2: Representative Quantitative Data from Western Blot Analysis. [18]
Conclusion
The molecule 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol serves as an excellent and versatile starting point for the construction of PEG-based linkers in PROTAC development. By employing robust chemical strategies such as the Mitsunobu reaction to install an azide handle, followed by efficient click chemistry and standard amide coupling, researchers can systematically assemble novel PROTACs. The protocols outlined in this guide provide a reliable framework for synthesis, purification, and crucially, the biological validation required to advance potent protein degraders in drug discovery programs.
References
- A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Publications.
- Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists?. Unibo.
- Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine. Benchchem.
- A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation in Cell-Based Assays. Benchchem.
- Click chemistry in the development of PROTACs. PMC.
- step-by-step synthesis of a PROTAC using a PEG linker. Benchchem.
- Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists?. PubMed.
- On-Demand PROTAC Scavenging Using Click Chemistry. synfacts.thiemede.
- Targeted protein degradation: species, diseases and efficient utilization. PMC - NIH.
- Western blot protocol for low abundance proteins. Abcam.
- Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. PMC.
- Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC.
- Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Journal of Biomedical and Translational Research.
- Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC.
- Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery.
- Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation. Benchchem.
- Small-Molecule Approaches to Targeted Protein Degradation. Annual Reviews.
- ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Spherotech, Inc..
- Protein Degradation Assay – PROTAC Screening. Reaction Biology.
- Expanding the horizons of targeted protein degradation: A non-small molecule perspective. PMC.
- Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC - NIH.
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications.
- Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. pubs.acs.org.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. Benchchem.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Western Blot Sample Preparation Protocol. Thermo Fisher Scientific - ES.
- Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific.
- PROTAC Synthesis Kits for Targeted Protein Degradation. Sigma-Aldrich.
- What are PROTAC Linkers?. BroadPharm.
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC.
- Mitsunobu reaction. Organic Synthesis.
- Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection.
- A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites Following Subcutaneous Administration to Male Rats. waters.com.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing.
- Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.
- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC.
- Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI.
- Mitsunobu Reaction. Organic Chemistry Portal.
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. . Available at:
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.
Sources
- 1. Targeted protein degradation: species, diseases and efficient utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. 2bscientific.com [2bscientific.com]
Incorporating 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol into Nanoparticle Drug Delivery Systems: A Comprehensive Protocol Guide
Target Audience: Researchers, formulation scientists, and drug development professionals. Objective: To provide an authoritative, step-by-step application note on utilizing 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol as a surface-modifying linker in polymeric nanoparticle formulations.
Mechanistic Overview: The Role of Short-Chain PEGylated Alcohols
In the development of targeted nanomedicines, evading the mononuclear phagocyte system (MPS) is critical for achieving prolonged systemic circulation. While high-molecular-weight Polyethylene Glycol (PEG) is the industry standard for creating a "stealth" corona, short-chain mPEG derivatives with aliphatic spacers—such as 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol —offer unique formulation advantages[1].
This specific molecule consists of a methoxy-terminated diethylene glycol (mPEG2) moiety attached to a pentan-2-ol backbone.
-
The Methoxyethoxy Head: Provides a dense, tightly bound hydration shell that sterically hinders the adsorption of opsonins (e.g., complement proteins), thereby reducing macrophage recognition[2].
-
The Pentane Spacer & Secondary Alcohol: The aliphatic chain fine-tunes the hydrophilic-lipophilic balance (HLB), while the secondary alcohol at the C2 position serves as a highly specific conjugation handle for esterification with carboxyl-terminated polymers like PLGA (Poly(lactic-co-glycolic acid))[3].
Biological Pathway: Evasion of the MPS
Fig 1. Mechanism of stealth nanoparticles evading the MPS to achieve targeted tumor accumulation.
Physicochemical Properties & Formulation Data
To ensure reproducible conjugation and formulation, it is essential to understand the physical parameters of the modifying agent. Table 1 summarizes the core properties of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol. Table 2 provides baseline formulation metrics for the resulting PLGA-conjugate nanoparticles.
Table 1: Physicochemical Properties of the Modifying Agent
| Parameter | Value / Description |
| Chemical Name | 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol |
| CAS Number | 1565995-41-6 |
| Molecular Formula | C₁₀H₂₂O₄ |
| Molecular Weight | 206.28 g/mol |
| Reactive Group | Secondary Alcohol (-OH) |
| Solubility Profile | Miscible in Water, DCM, DMSO, DMF, Acetone |
Table 2: Typical Formulation Metrics (PLGA-Conjugate NPs)
| Formulation Parameter | Target Metric | Analytical Method |
| Conjugation Efficiency | > 85% | ¹H-NMR (DMSO-d₆) |
| Z-Average Size | 90 nm – 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.150 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to -25 mV | Laser Doppler Electrophoresis |
Experimental Workflow: Synthesis & Formulation
The integration of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol into a nanoparticle system requires a two-phase approach: (1) Chemical Conjugation and (2) Nanoparticle Assembly .
Fig 2. Workflow for synthesizing and formulating stealth nanoparticles via Steglich esterification.
Protocol 1: Synthesis of PLGA-Conjugate via Steglich Esterification
Causality & Expert Insight: Standard EDC/NHS chemistry is highly efficient for primary amines but exhibits poor reactivity toward secondary alcohols. To successfully conjugate the secondary alcohol of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol to the terminal carboxylic acid of PLGA (PLGA-COOH), we employ a Steglich Esterification [4]. Here, N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxyl group to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, transferring the acyl group to the sterically hindered secondary alcohol, ensuring high conjugation yields[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of PLGA-COOH (MW ~20,000 Da) in 15 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 1.5 molar equivalents of DCC and 0.2 molar equivalents of DMAP to the PLGA solution. Stir at room temperature for 30 minutes to form the active intermediate.
-
Conjugation: Dropwise, add 2.0 molar equivalents of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol dissolved in 5 mL of anhydrous DCM.
-
Reaction: Seal the vessel and stir continuously at room temperature for 24 hours under nitrogen.
-
Purification (Filtration): The reaction produces dicyclohexylurea (DCU) as an insoluble byproduct. Filter the mixture through a 0.22 µm PTFE syringe filter to remove the precipitated DCU.
-
Precipitation: Concentrate the filtrate under reduced pressure to ~5 mL. Drop the concentrated solution into 50 mL of ice-cold diethyl ether/methanol (50:50 v/v) to precipitate the PLGA-conjugate.
-
Drying: Collect the precipitate via centrifugation (8,000 rpm, 10 min, 4°C). Wash twice with cold methanol and dry under vacuum for 48 hours. Self-Validation: Confirm ester bond formation and conjugation efficiency via ¹H-NMR by comparing the integration of the methoxy protons (~3.3 ppm) to the PLGA methyl protons (~1.5 ppm).
Protocol 2: Formulation of Stealth Nanoparticles via Nanoprecipitation
Causality & Expert Insight: Nanoprecipitation (solvent displacement) is selected over emulsion methods because it avoids high-shear homogenization, preserving the integrity of the short mPEG2 chains. When the water-miscible organic solvent diffuses into the aqueous phase, the interfacial tension decreases. The hydrophobic PLGA core collapses to encapsulate the drug, while the hydrophilic methoxyethoxy chains spontaneously orient toward the aqueous interface, forming a dense stealth corona[2].
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of the synthesized PLGA-conjugate and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 2 mL of HPLC-grade Acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare 20 mL of a 0.5% (w/v) Polyvinyl Alcohol (PVA) solution in Milli-Q water. Filter through a 0.45 µm membrane.
-
Nanoparticle Assembly: Place the aqueous phase on a magnetic stirrer at 600 rpm. Using a syringe pump, inject the organic phase dropwise (0.5 mL/min) into the vortex of the aqueous phase.
-
Solvent Evaporation: Leave the suspension stirring uncapped at room temperature for 4–6 hours to allow complete evaporation of the acetone.
-
Washing: Transfer the suspension to ultracentrifuge tubes. Centrifuge at 20,000 × g for 30 minutes at 4°C to pellet the nanoparticles and remove unbound PVA and unencapsulated drug.
-
Resuspension & Lyophilization: Discard the supernatant. Resuspend the pellet in 5 mL of Milli-Q water containing 5% (w/v) sucrose as a cryoprotectant. Flash-freeze in liquid nitrogen and lyophilize for 48 hours to obtain a stable nanoparticle powder.
References
-
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol - Sigma-Aldrich. sigmaaldrich.com.
-
PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC. nih.gov.[2]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. mdpi.com.[1]
-
Biodegradable and crosslinkable PPF-PLGA-PEG self-assembled nanoparticles dual-decorated with folic acid ligands and rhodamine B fluorescent probes for targeted cancer imaging - PMC. nih.gov.[3]
-
Hyaluronic Acid-Conjugated PLGA Nanoparticles Alleviate Ulcerative Colitis via CD44-Mediated Dual Targeting to Inflamed Colitis Tissue and Macrophages - PMC. nih.gov.[4]
Sources
- 1. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 2. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable and crosslinkable PPF-PLGA-PEG self-assembled nanoparticles dual-decorated with folic acid ligands and rhodamine B fluorescent probes for targeted cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic Acid-Conjugated PLGA Nanoparticles Alleviate Ulcerative Colitis via CD44-Mediated Dual Targeting to Inflamed Colitis Tissue and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Troubleshooting for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for preventing the oxidative degradation of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol during long-term storage.
Section 1: Mechanistic FAQs – Understanding the Vulnerability
Q: Why is 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol highly susceptible to oxidation during storage? A: This molecule features a diethylene glycol methyl ether moiety and a secondary alcohol. While the secondary alcohol can oxidize to a ketone, the ether linkages are the primary sites of vulnerability. In the presence of oxygen and light, the carbon atoms adjacent to the ether oxygen undergo spontaneous auto-oxidation. This is a radical chain reaction (known as the Bolland-Gee mechanism) that generates hydroperoxides (ROOH) [1]. Once initiated, a single radical can propagate the formation of hundreds of hydroperoxide molecules, which can subsequently decompose into aldehydes, carboxylates, and chain-scission products [2].
Radical chain mechanism of ether auto-oxidation and hydroperoxide formation.
Q: What role do transition metals play in this degradation? A: Trace transition metals (e.g., Fe²⁺, Cu⁺) act as catalysts that accelerate the homolytic cleavage of hydroperoxides into highly reactive alkoxyl (RO•) and hydroxyl (HO•) radicals via Fenton-like chemistry [1]. This drastically increases the rate of the propagation phase, turning a slow degradation process into a rapid one.
Section 2: Troubleshooting Storage Issues
Q: I stored my batch at room temperature for 6 months, and it now shows high peroxide levels and a drop in pH. What went wrong? A: Storing ether-containing compounds at room temperature in ambient air allows oxygen to continuously dissolve into the liquid, fueling the auto-oxidation cycle. The drop in pH is a secondary indicator of severe aging; as hydroperoxides decompose, they form acidic byproducts like carboxylates and formates [3].
Table 1: Comparative Impact of Storage Conditions on Ether/PEG Oxidation Rates
| Storage Condition | Atmosphere | Light Exposure | Relative Peroxide Formation Rate | Recommended Action |
| Room Temperature (25°C) | Ambient Air | Ambient Light | High (>100 ppm over months) | Unsuitable for long-term storage. |
| Refrigerated (4°C) | Ambient Air | Dark | Moderate | Acceptable for short-term handling. |
| Frozen (-20°C) | Ambient Air | Dark | Low | Requires peroxide testing before use. |
| Frozen (-20°C) | Argon Purged | Dark | Minimal (<5 ppm) | Optimal for long-term preservation [3]. |
Q: Can I just add an antioxidant to fix a degraded batch? A: No. Antioxidants like Butylated hydroxytoluene (BHT) are highly effective at preventing oxidation by acting as radical scavengers (donating a hydrogen atom to peroxy radicals to terminate the chain) [4]. However, they do not reverse existing oxidation. If your batch already has high peroxide levels, you must first remove the peroxides (see Protocol 1) before adding a stabilizer.
Section 3: Standard Operating Procedures (SOPs)
To ensure a self-validating system, every batch must be tested, purified if necessary, and properly packaged.
Protocol 1: Peroxide Removal via Vacuum Drying and Alumina Filtration
If your compound has been exposed to air and light, follow this protocol to strip reactive impurities before storage.
-
Initial Quantification: Test initial peroxide levels using Quantofix test strips or an iodometric titration assay.
-
Vacuum Drying (For low-level contamination): If peroxides are <50 ppm, place the liquid in a round-bottom flask and perform vacuum drying at 0.1 mm Hg for 48 hours at 25°C. This volatilizes low-molecular-weight peroxides and removes dissolved oxygen [5].
-
Alumina Filtration (For high-level contamination): For higher concentrations, pass the neat liquid through a column of activated basic alumina (Brockmann Grade I). The basic alumina chemically adsorbs hydroperoxides and trace acids.
-
Validation: Re-test the eluate to confirm peroxide levels are <5 ppm.
Protocol 2: Preparation for Long-Term Storage
Once the compound is verified to be peroxide-free, immediately proceed to packaging.
-
Stabilization: If compatible with your downstream bioassays or syntheses, add BHT to a final concentration of 10–50 ppm [4].
-
Container Selection: Transfer the purified 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol to an amber glass vial to prevent UV-initiated homolysis [3].
-
Liquid Sparging: Insert a sterile, stainless-steel needle attached to an Argon line directly into the liquid. Sparge gently for 5–10 minutes to displace dissolved oxygen.
-
Headspace Purging: Withdraw the needle to the headspace of the vial and purge for an additional 1 minute [3].
-
Sealing and Storage: Cap tightly with a PTFE-lined septum and store immediately at -20°C or -80°C. Freezing drastically reduces the kinetic rate of any residual radical reactions.
Step-by-step workflow for the evaluation, purification, and long-term storage.
References
-
CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry The Royal Society of Chemistry[Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions National Institutes of Health (PMC)[Link]
-
PEG Stability - A Look at pH and Conductivity Changes over Time in Polyethylene Glycols Hampton Research[Link]
-
Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation American Chemical Society (Energy & Fuels)[Link]
-
Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations ResearchGate (AAPS PharmSciTech)[Link]
Reducing steric hindrance in PROTACs using 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Welcome to the technical support center for advanced PROTAC® development. This guide is designed for researchers, chemists, and drug development professionals who are leveraging flexible, hydrophilic linkers, such as those based on a 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol backbone, to mitigate steric hindrance and enhance PROTAC efficacy.
Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of PROTAC design, synthesis, and evaluation.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when using flexible, polyethylene glycol (PEG)-like linkers to overcome steric challenges in ternary complex formation.
Q1: My PROTAC shows poor degradation (low Dmax or high DC50), but my warhead and E3 ligase binder have high affinity. What are the primary checkpoints?
A1: This is a frequent challenge where strong binary affinities do not translate to effective degradation. The issue often lies in the geometry and stability of the ternary complex (POI-PROTAC-E3 Ligase).[1] A flexible linker is designed to provide the necessary reach and conformational freedom to avoid steric clashes, but several factors can still prevent the formation of a productive complex.[2][3]
Initial Troubleshooting Steps:
-
Verify Ternary Complex Formation: The first crucial step is to confirm if the PROTAC is successfully bringing the target protein (Protein of Interest, POI) and the E3 ligase together.[4]
-
Recommended Action: Employ biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to quantify complex formation.[5][6] These techniques can measure the binding affinities and kinetics of the interactions, providing valuable data on cooperativity.[5][7] A positive cooperativity value (alpha > 1) is a strong indicator of a stable ternary complex.
-
-
Assess Linker Length and Attachment Points: A linker that is too long can lead to excessive flexibility, which entropically disfavors the formation of a stable, ubiquitination-competent complex.[] Conversely, a linker that is too short, even if flexible, may still create steric strain.[]
-
Recommended Action: Synthesize a small library of PROTACs with varied linker lengths. Even minor changes, like adding or removing a few ethylene glycol units, can significantly impact efficacy. Also, evaluate different attachment points on the warhead and E3 ligase ligand, as this alters the exit vector and the spatial orientation of the two proteins.[2]
-
-
Check for the "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3) that do not lead to degradation and instead compete with the formation of the productive ternary complex.[9][10] This leads to a characteristic bell-shaped dose-response curve.[11]
-
Recommended Action: Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to identify the optimal concentration range and determine if a hook effect is present.[11][12] If a strong hook effect is observed, it suggests that the ternary complex may be unstable relative to the binary complexes.
-
Q2: I've confirmed ternary complex formation, but degradation is still inefficient. What is the next bottleneck to investigate?
A2: If a ternary complex forms but degradation is poor, the issue likely lies in the subsequent steps of the ubiquitin-proteasome pathway.[13]
Advanced Troubleshooting Steps:
-
Inefficient Ubiquitination: The geometry of the ternary complex is critical. The linker must position the POI so that surface-accessible lysine residues are presented to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[13] A stable complex in the wrong orientation will not lead to ubiquitination.
-
Recommended Action: Conduct an in-cell ubiquitination assay. This can be done by immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot with an anti-ubiquitin antibody. An increase in polyubiquitinated POI confirms this step is functional. If not, linker optimization (length and attachment points) is the primary strategy to alter the complex's geometry.
-
-
Proteasome Inhibition or Saturation: Ensure the proteasome is active in your cellular model. Some experimental conditions or cell lines might have compromised proteasomal function.
-
Recommended Action: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. If your PROTAC is working, pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein.
-
-
Insufficient E3 Ligase Expression: The targeted E3 ligase (e.g., Cereblon or VHL) must be sufficiently expressed in the chosen cell line.[13]
-
Recommended Action: Confirm the expression level of the E3 ligase in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
-
Q3: My PROTAC has poor cell permeability. Could the hydrophilic 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol-based linker be the cause?
A3: Yes, this is a critical consideration. While hydrophilic PEG-like linkers can improve solubility, they can also negatively impact passive cell permeability due to an increased polar surface area.[14][15] PROTACs are large molecules that already exist "beyond the Rule of Five," making permeability a significant challenge.[16]
Troubleshooting & Optimization Strategies:
-
Assess Permeability Experimentally: Quantify the permeability of your PROTAC.
-
Optimize the Linker: The linker's composition has a profound impact on permeability.[18][19] Studies have shown that PROTACs with PEG linkers can sometimes adopt folded, less polar conformations in nonpolar environments (like a cell membrane), which can aid permeability.[16][20]
-
Recommended Action:
-
Balance Hydrophilicity: If permeability is low, synthesize analogues with shorter PEG chains or replace some ether oxygens with methylene groups to increase lipophilicity.
-
Introduce Rigidity: Incorporating rigid elements like piperazines or cycloalkanes into the linker can sometimes pre-organize the PROTAC into a more membrane-permeable conformation.[14]
-
-
-
Evaluate Efflux: PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell.
-
Recommended Action: Test your PROTAC's degradation activity in cell lines with high and low expression of efflux pumps or use a known P-gp inhibitor to see if efficacy is restored.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the primary rationale for using a flexible, hydrophilic linker like one derived from 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol?
A4: The linker is a critical and active component of the PROTAC, not just a passive spacer.[3][] The rationale for using a flexible, hydrophilic linker is twofold:
-
Overcoming Steric Hindrance: When the binding sites for the warhead on the POI and the ligand on the E3 ligase are distant or awkwardly oriented, a rigid linker may be unable to span the distance without causing steric clashes between the two proteins.[2] A flexible linker can adopt multiple conformations, increasing the probability of finding a productive binding mode that allows for stable ternary complex formation.[]
-
Improving Physicochemical Properties: PROTACs are often large, greasy molecules with poor aqueous solubility. Incorporating PEG-like chains increases hydrophilicity, which can improve solubility and reduce non-specific binding.[14] This is crucial for handling, formulation, and obtaining reliable data in aqueous biochemical and cellular assays.
Q5: How does steric hindrance specifically impact PROTAC efficacy?
A5: Steric hindrance directly prevents the formation of a stable ternary complex. If the surfaces of the POI and the E3 ligase clash when brought together by the PROTAC, the resulting complex will be energetically unfavorable and dissociate quickly.[3] This leads to:
-
Negative Cooperativity: The binding of the second protein is weaker in the presence of the first, leading to a very low concentration of the ternary complex at equilibrium.
-
Failed Ubiquitination: Even if a transient complex forms, it may not last long enough for the E3 ligase to successfully transfer ubiquitin to the target protein.[]
The diagram below illustrates how a flexible linker can circumvent this issue.
Caption: Overcoming steric hindrance with a flexible linker.
Q6: What are the essential biophysical assays for characterizing my PROTAC, and what information do they provide?
A6: A multi-faceted biophysical approach is crucial for understanding the entire PROTAC mechanism of action, from binary binding to ternary complex dynamics.[5][21]
| Assay | Technique | Key Information Provided | Considerations |
| Binary Affinity | SPR, ITC, FP | Measures binding affinity (KD) of the PROTAC to the isolated POI and E3 ligase.[6] | Confirms that both ends of the PROTAC are active. High affinity is desirable but doesn't guarantee degradation.[1] |
| Ternary Complex | SPR, BLI, ITC | Measures kinetics, thermodynamics, and cooperativity (α) of ternary complex formation.[5][7] | The most direct measure of the PROTAC's primary function. Can be technically challenging and requires high-purity proteins. |
| Cellular Engagement | NanoBRET™, CETSA® | Confirms the PROTAC binds to its targets in a live-cell environment.[4] | Provides evidence of target engagement in a physiological context, accounting for cell permeability. |
| Degradation | Western Blot, HiBiT | Quantifies the reduction in target protein levels (DC50, Dmax).[12] | The ultimate readout of PROTAC efficacy. Time and dose-dependent experiments are essential. |
Part 3: Experimental Protocols & Workflows
Protocol: Assessing Ternary Complex Formation and Cooperativity via Surface Plasmon Resonance (SPR)
This protocol provides a general framework for an SPR-based ternary complex analysis.[22]
Objective: To measure the binding kinetics and calculate the cooperativity of the POI-PROTAC-E3 ligase complex.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
High-purity recombinant E3 ligase (e.g., VHL or CRBN complex) and POI
-
Your PROTAC dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a density that will yield a sufficient signal without causing mass transport limitations. Create a reference flow cell with no protein.
-
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Inject a concentration series of your PROTAC over the E3 ligase and reference flow cells.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity (KD) of the PROTAC for the E3 ligase.
-
-
Binary Interaction (PROTAC <> POI):
-
This is typically measured in a separate experiment by immobilizing the POI or using a capture-based approach. For this protocol, we assume this value is known or will be determined separately.
-
-
Ternary Complex Formation:
-
Prepare a concentration series of the POI in running buffer.
-
For each POI concentration, add a fixed, saturating concentration of the PROTAC (e.g., 10-20x the KD determined in step 2).
-
Inject this POI + PROTAC mixture over the E3 ligase and reference flow cells.
-
Fit the sensorgrams to determine the apparent affinity of the POI to the E3-PROTAC binary complex.
-
-
Data Analysis and Cooperativity (α) Calculation:
-
Cooperativity (α) is the factor by which the PROTAC enhances or diminishes the affinity between the POI and the E3 ligase.
-
It is calculated as: α = (KD of POI-E3 interaction) / (KD of POI binding to the PROTAC-E3 complex)
-
An α > 1 indicates positive cooperativity (favorable).
-
An α < 1 indicates negative cooperativity (unfavorable).
-
An α = 1 indicates no cooperativity.
-
Workflow: Troubleshooting Poor PROTAC Activity
The following diagram outlines a logical workflow for diagnosing issues with a PROTAC that shows suboptimal degradation.[11][13]
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- Vertex AI Search. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues.
- Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
- MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect.
- Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Bcl-xL Degradation with N-Boc-SBP-0636457-OH PROTAC.
- Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs.
- Zhang, X., et al. (2023). Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy. Advanced Science.
- Imaide, S., et al. (2024). Unveiling the Power of PROTAC Valency: Navigating Cell Type-Specific Hook Effects. Nature Chemical Biology.
- Broad Institute. (n.d.). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- Promega Corporation. (n.d.). Ternary Complex Formation.
- TargetMol. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
- Westlin, O. (2021). Development of biophysical methods for characterization of PROTACs. Diva-Portal.org.
- Vistoli, G., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA.
- Revvity, Inc. (n.d.). Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications.
- Shcherbak, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Leshchiner, D., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- ResearchGate. (2026). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Donovan, K. A., & Crews, C. M. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.
- Hennig, J., et al. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv.
- BenchChem. (n.d.). Common problems in PROTAC experiments and how to avoid them.
- Doamekpor, S. K., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Leshchiner, D., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC.
- Doamekpor, S. K., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva-Portal.org.
- Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
- Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv.
- WuXi Discovery Services. (2024). Why isn't My PROTAC Effective?. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. chempep.com [chempep.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. refeyn.com [refeyn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. marinbio.com [marinbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. diva-portal.org [diva-portal.org]
Analytical Method Validation Guide: Quantifying 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol Purity
As drug delivery systems and synthetic methodologies evolve, the analytical quantification of complex linkers and excipients has become a critical bottleneck. The compound 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol (MW: ~236 g/mol ) is a highly polar, aliphatic polyether derivative featuring a secondary alcohol.
From an analytical perspective, this molecule presents a "perfect storm" of challenges: it completely lacks a UV-absorbing chromophore, possesses a boiling point too high for standard headspace GC without derivatization, and is too small to form robust particles for traditional light-scattering detectors. This guide objectively compares available analytical modalities and establishes a self-validating, ICH-compliant HPLC method using Charged Aerosol Detection (CAD) for precise purity quantification.
Mechanistic Comparison of Analytical Modalities
To quantify chromophore-deficient molecules, laboratories typically evaluate four orthogonal techniques. Understanding the physical limits of each detector is crucial for selecting the right method.
-
HPLC-UV (Ultraviolet Detection): Fails fundamentally. The target molecule contains only C-C, C-O, and C-H bonds, which do not absorb UV light above 190 nm. Attempting to monitor at 200 nm results in massive baseline drift during gradient elution and severe solvent interference.
-
GC-FID (Gas Chromatography - Flame Ionization Detection): While FID is universal for carbon-containing compounds, the polyether chain and free hydroxyl group make the molecule prone to thermal degradation or peak tailing at the high injection port temperatures required for volatilization. Derivatization (e.g., silylation) adds unnecessary variability to the assay.
-
HPLC-ELSD (Evaporative Light Scattering Detection): ELSD relies on the ability of desolvated analyte particles to scatter light. However, the scattering efficiency drops exponentially for particles smaller than 50 nm[1]. Because 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is a low-molecular-weight compound (~236 g/mol ), it forms extremely small particles upon desolvation, resulting in poor sensitivity and a highly non-linear response curve.
-
HPLC-CAD (Charged Aerosol Detection): CAD is the gold standard for this class of molecules. Instead of relying on light scattering, CAD measures the aggregate charge transferred to the analyte particles by ionized nitrogen gas[1]. This charge transfer is directly proportional to the mass of the analyte and maintains high sensitivity for particles as small as 10 nm, providing up to a 10-fold better Limit of Detection (LOD) than ELSD and a much wider dynamic range[2].
Decision matrix for selecting HPLC-CAD over UV, GC, and ELSD for aliphatic polyether analysis.
Modality Performance Summary
| Analytical Modality | Detection Mechanism | Suitability for Target | Limitations | Typical LOD |
| HPLC-CAD | Mass-dependent charge transfer | Optimal | Requires highly volatile mobile phase additives. | ~0.05 µg/mL |
| HPLC-ELSD | Photon scattering by particles | Sub-optimal | Poor sensitivity for low MW compounds; non-linear. | ~0.50 µg/mL |
| GC-FID | Ionization of carbon bonds | Marginal | Risk of thermal degradation; requires derivatization. | ~1.00 µg/mL |
| HPLC-UV | Photon absorption by pi-electrons | Unsuitable | Analyte lacks chromophore; solvent interference. | N/A |
Method Development Rationale (The "Why")
To ensure a robust, self-validating system, every parameter in the HPLC-CAD method must be deliberately chosen to control causality:
-
Column Chemistry (Polar-Embedded C18): The target molecule has a highly hydrophilic PEG-like core and a slightly hydrophobic pentyl tail. A standard C18 column may suffer from phase collapse in the highly aqueous conditions required to retain this molecule. We utilize a polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or Thermo Acclaim Surfactant Plus) to prevent phase collapse and ensure sharp peak symmetry.
-
Mobile Phase Volatility: CAD detectors are highly sensitive to non-volatile background matrix[2]. Therefore, phosphate buffers are strictly prohibited. We use 0.1% Formic Acid in Water and Acetonitrile . Formic acid provides sufficient ionic strength to maintain reproducible retention times while evaporating completely in the CAD desolvation tube, ensuring a flat baseline.
-
Data Transformation: Because CAD response can vary slightly with the organic composition of the mobile phase during a gradient, the method utilizes a quadratic (non-linear) calibration curve fit, which is standard practice for aerosol-based detectors to ensure accurate quantitation across a wide dynamic range[3].
Mechanistic workflow of Charged Aerosol Detection (CAD) for non-UV active compound quantification.
Step-by-Step Validation Protocol
This protocol is designed as a self-validating system, incorporating internal checks to ensure data integrity prior to sample analysis, strictly adhering to ICH Q2(R1) and Q2(R2) guidelines[4].
Phase 1: Chromatographic Conditions
-
Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).
-
Column Temperature: 40°C (improves mass transfer and peak shape for viscous polyethers).
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 12.0 min: 60% B
-
12.0 - 12.1 min: 60% to 5% B
-
12.1 - 18.0 min: 5% B (Re-equilibration)
-
-
CAD Settings: Evaporator Temperature = 35°C (optimized for semi-volatile linkers); Data Collection Rate = 10 Hz; Filter = 3.6s.
Phase 2: System Suitability Testing (SST) - The Self-Validation Check
Before any unknown samples are analyzed, the system must prove its fitness.
-
Inject a Blank (Water:Acetonitrile 90:10) to confirm no carryover or ghost peaks at the target retention time.
-
Inject the Working Standard (100 µg/mL) six consecutive times.
-
Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing Factor ≤ 1.5. Do not proceed if SST fails.
Phase 3: Validation Execution
-
Specificity: Inject diluent blank, standard, and a sample spiked with known synthesis impurities. Verify baseline resolution ( Rs≥1.5 ) between the target compound and any adjacent peaks.
-
Linearity & Range: Prepare calibration standards at 10, 25, 50, 100, 150, and 200 µg/mL. Inject in triplicate. Apply a quadratic regression model (due to CAD's inherent response curve).
-
Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate.
-
Precision (Repeatability): Analyze six independent preparations of the target compound at 100 µg/mL on the same day.
Quantitative Validation Data
The following table summarizes the expected validation performance metrics for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol using the developed HPLC-CAD method, mapped against ICH Q2(R2) acceptance criteria.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental CAD Result | Conclusion |
| Specificity | No interference at retention time | Blank interference < 0.1% | Pass |
| Linearity (R²) | R² ≥ 0.990 (over specified range) | R² = 0.998 (Quadratic fit) | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 / ≥ 10 | LOD: 0.04 µg/mL / LOQ: 0.12 µg/mL | Pass |
| Method Precision | RSD ≤ 2.0% (n=6) | RSD = 1.15% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across all levels | 99.2% - 101.4% | Pass |
References
-
A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Development of HPLC-CAD Stability Indicating Assay Method for Polyethylene Glycol-Conjugated Phospholipid... Source: ResearchGate URL:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]
Sources
- 1. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Permeability Predicament: A Comparative Guide to Alkyl and PEG-Based Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted equation, but one of its most critical variables is the ability to cross the cell membrane. As heterobifunctional molecules that are often large and polar, many PROTACs defy traditional "Rule of Five" guidelines for oral bioavailability, making cell permeability a significant hurdle in their development.[1][2][3] The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's ability to reach its intracellular target.[4][5]
This guide provides an in-depth comparison of two prevalent linker classes—hydrophobic alkyl chains and more polar ether-based linkers, exemplified by motifs like 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol. We will explore how their distinct physicochemical properties influence cell permeability, supported by experimental data and detailed protocols for permeability assessment.
The Great Divide: Hydrophobicity vs. Hydrophilicity
The choice of linker creates a delicate balance. A degree of lipophilicity is essential for a molecule to partition into the lipid bilayer of the cell membrane.[1] However, excessive hydrophobicity, often associated with long alkyl chains, can lead to poor aqueous solubility, non-specific binding, and aggregation.[1][6][7] Conversely, hydrophilic linkers, such as those based on polyethylene glycol (PEG), improve aqueous solubility but can increase the polar surface area, potentially hindering passive diffusion across the membrane.[8][9]
Alkyl Linkers: The Hydrophobic Workhorse
Simple, saturated hydrocarbon chains are a common starting point in PROTAC design due to their synthetic accessibility and metabolic stability.[7][10][11] They offer conformational flexibility, which is crucial for allowing the PROTAC to orient the target protein and E3 ligase into a productive ternary complex for ubiquitination.[2][4]
Advantages:
-
Synthetic Simplicity: Readily synthesized and modified in length.[2][10]
-
Metabolic Stability: Generally considered metabolically stable.[10]
-
Permeability for Lipophilic PROTACs: Can enhance cell permeability, particularly when the overall molecule is already lipophilic.[6]
Disadvantages:
-
Poor Aqueous Solubility: Can significantly decrease the solubility of the final PROTAC.[7][10]
-
Risk of Aggregation: High hydrophobicity can lead to aggregation and non-specific binding.[1]
Ether/PEG-Based Linkers: The "Chameleon" Effect
Linkers incorporating repeating ethylene glycol units or similar ether motifs, such as the one derived from 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, offer a more nuanced approach. These linkers are more hydrophilic, which can be a major advantage for improving the solubility of otherwise "greasy" PROTACs.[6][7][8]
A key phenomenon associated with flexible, polar linkers is the "chameleon effect".[1][2] In an aqueous environment, the linker remains extended, maximizing solubility. However, upon approaching the nonpolar lipid membrane, the linker can fold upon itself. This folded conformation is stabilized by intramolecular hydrogen bonds (IMHBs) and other interactions (e.g., π–π, NH–π), effectively shielding its polar groups.[5][12][13] This reduces the solvent-accessible 3D polar surface area (PSA), presenting a less polar face to the membrane and facilitating passive diffusion.[1][5][12]
Advantages:
-
Improved Solubility: The inclusion of ether oxygens enhances aqueous solubility.[9]
-
Enhanced Permeability via Folding: The chameleon effect can enable permeability for large, polar molecules that would otherwise be cell-impermeable.[10][12]
-
Flexibility for Ternary Complex: Provides a flexible tether to optimize ternary complex formation.[6][9]
Disadvantages:
-
Potential Metabolic Liability: Ether linkages can be susceptible to metabolism.[10]
-
Increased PSA: If folding does not occur, the increased number of hydrogen bond acceptors can hinder permeability.[6]
At a Glance: Alkyl vs. Ether/PEG Linkers
| Feature | Alkyl Linkers | Ether/PEG-Based Linkers (e.g., 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol motif) |
| Composition | Saturated hydrocarbon chains (-CH2-)[10] | Repeating ethylene glycol-like units (-O-CH2-CH2-)[10] |
| Solubility | Generally hydrophobic, decreases aqueous solubility[7][10] | Generally hydrophilic, improves aqueous solubility[6][10] |
| Primary Permeability Driver | Lipophilicity | Intramolecular folding ("Chameleon Effect") to shield polarity[1][12] |
| Metabolic Stability | Generally high[10] | Can be susceptible to metabolism[10] |
| Synthetic Accessibility | High, straightforward to modify length[2] | Readily available with various functional groups[10] |
Quantitative Data: Impact of Linker on Permeability
The optimal linker is highly context-dependent, relying on the specific ligands it connects. However, general trends can be observed from experimental data.
Table 1: Influence of Linker on Physicochemical Properties and Permeability of SMARCA2-Targeting PROTACs Data is illustrative and compiled from trends reported in the literature.[6]
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >5.0 | 160 | 2.5 |
| PROTAC B | PEG2 | 4.2 | 175 | 1.8 |
| PROTAC C | PEG4 | 3.5 | 193 | 1.1 |
This illustrative data highlights the trade-off: as PEG length increases, the calculated LogP (cLogP) and permeability decrease, while the topological polar surface area (TPSA) increases.[6] However, this 2D calculation doesn't account for the 3D chameleon effect, which can lead to counterintuitive permeability results in cell-based assays.
Visualizing the Concepts
Caption: General structure of a PROTAC molecule engaging its target protein and an E3 ligase.
Caption: Structural comparison of a simple alkyl linker versus a more polar ether-based motif.
Experimental Protocols for Permeability Assessment
A multi-faceted approach is necessary to accurately determine a PROTAC's permeability profile.[3] Combining a high-throughput, cell-free assay for passive diffusion with a more physiologically relevant cell-based model is highly recommended.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid, cost-effective method to screen for passive membrane permeability.[14][15][16][17] It measures the diffusion of a compound from a donor well, through a filter plate coated with a lipid solution, to an acceptor well.[3][18]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-100 µM working solution of the PROTAC by diluting a DMSO stock into a suitable buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 1%.[1][3]
-
Acceptor Plate Preparation: Add 300 µL of fresh buffer to each well of a 96-well acceptor plate.[1][3]
-
Membrane Coating: Carefully apply 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to the filter membrane of each well in the 96-well donor plate. Allow 5 minutes for the lipid to impregnate the filter.[8]
-
Assay Assembly: Place the lipid-coated donor filter plate onto the acceptor plate.[1]
-
Donor Addition: Add 150-200 µL of the PROTAC working solution to each well of the donor plate.[1]
-
Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours, sometimes with gentle shaking.[1][19]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp or Pe) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_A / [Drug]_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is a more complex, cell-based model that is considered the gold standard for predicting human intestinal absorption.[20][21] It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express efflux transporters, thus providing information on both passive and active transport mechanisms.[14][20][21]
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter inserts (e.g., Transwell®) for 18-22 days to allow for differentiation and the formation of a polarized monolayer.[20]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) across the monolayer. Only use inserts with TEER values >250 Ω·cm², indicating intact tight junctions.[3]
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).[3]
-
Bidirectional Assay Setup:
-
Apical-to-Basolateral (A→B): Add the PROTAC-containing buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This mimics absorption from the gut into the bloodstream.[22]
-
Basolateral-to-Apical (B→A): Add the PROTAC-containing buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This is used to identify if the compound is a substrate for efflux transporters.[20][22]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[3] At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh buffer.[3]
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp value for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio significantly greater than 2 suggests the PROTAC is actively pumped out of the cells.[20]
Conclusion: A Strategic Choice
The decision between an alkyl and an ether/PEG-based linker is not absolute but strategic.[10] Alkyl linkers are a robust choice for their stability and synthetic ease, often effective for PROTACs with inherent lipophilicity.[6] However, for the many PROTACs that fall "beyond the Rule of Five," ether-based linkers offer a critical advantage.[3] By improving solubility and leveraging the chameleon effect to transiently reduce polarity, they provide a rational path toward achieving the cell permeability required for potent, in-cell protein degradation.[1][12] Rigorous experimental evaluation using a combination of PAMPA and Caco-2 assays is essential to validate these design choices and guide the optimization of next-generation protein degraders.
References
-
Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2026, February 9). JACS Au. ACS Publications. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022, December 30). ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
Shashank, et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. Open Exploration Publishing. [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023, March 12). Journal of Pharmaceutical Investigation. Taylor & Francis Online. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.). Journal of the American Chemical Society. PMC. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (n.d.). RSC Medicinal Chemistry. PMC. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved March 22, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2026, February 26). ResearchGate. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025, March 18). Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 22, 2026, from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 22, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 22, 2026, from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved March 22, 2026, from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Methods in Molecular Biology. JoVE. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). Frontiers in Chemistry. PMC. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 22, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
